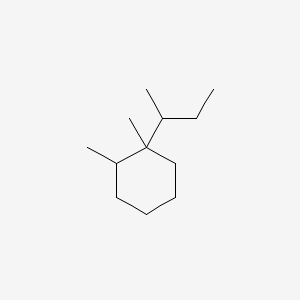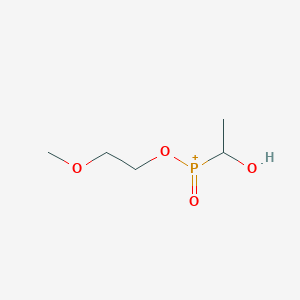
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyethyl group, a methoxyethoxy group, and an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hydroxyethylphosphine with methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxyethyl and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonium compounds.
Applications De Recherche Scientifique
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium involves its interaction with molecular targets through its functional groups. The hydroxyethyl and methoxyethoxy groups facilitate binding to specific sites, while the oxophosphanium core participates in electron transfer processes. These interactions lead to the modulation of biochemical pathways and the exertion of its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Hydroxyethyl)(2-methoxycyclohexyl)oxophosphanium
- 1-Hydroxyethyl-(2-naphthalen-2-ylethoxy)-oxophosphanium
Uniqueness
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
88647-84-1 |
|---|---|
Formule moléculaire |
C5H12O4P+ |
Poids moléculaire |
167.12 g/mol |
Nom IUPAC |
1-hydroxyethyl-(2-methoxyethoxy)-oxophosphanium |
InChI |
InChI=1S/C5H12O4P/c1-5(6)10(7)9-4-3-8-2/h5-6H,3-4H2,1-2H3/q+1 |
Clé InChI |
QFWPLNUPRKEPON-UHFFFAOYSA-N |
SMILES canonique |
CC(O)[P+](=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




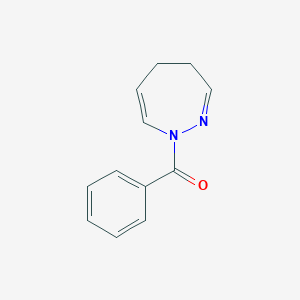
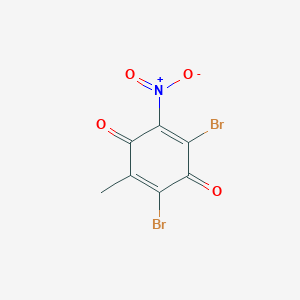
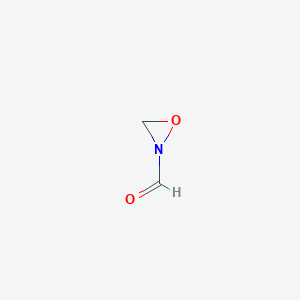
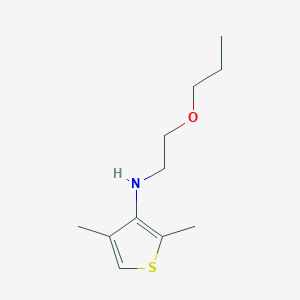
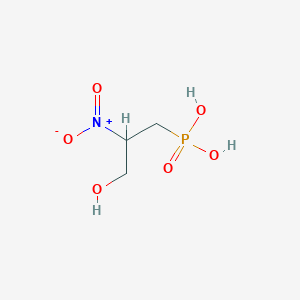
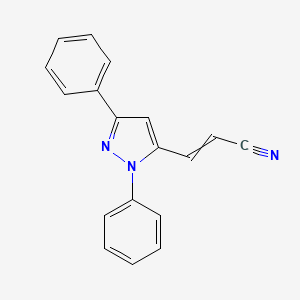
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)

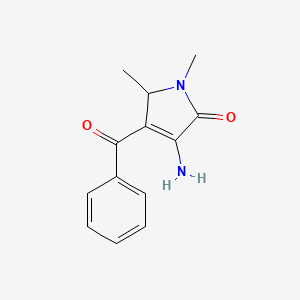
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
